![molecular formula C16H19N3O2 B139399 Boc-(S)-2-amino-3-(3-indolyl)-propionitrile CAS No. 138165-79-4](/img/structure/B139399.png)
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile
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Overview
Description
“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a product used for proteomics research . Its molecular formula is C16H19N3O2, and it has a molecular weight of 285.34 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl (1S)-1-cyano-2-(1H-indol-3-yl)ethylcarbamate . The InChI code is 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 .Physical And Chemical Properties Analysis
“Boc-(S)-2-amino-3-(3-indolyl)-propionitrile” is a white powder . It should be stored at 0-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Enantiopure Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile has been utilized in the synthesis of enantiopure amino acids, such as N-(BOC)amino-7-[3-azidopropyl]indolizidin-2-one acid, which is achieved by a series of chemical reactions including displacement, hydrolysis, allylation, and oxidation (Feng & Lubell, 2001).
Development of Novel Compounds : It is used in the synthesis of novel compounds containing 1,3,4-oxadiazole and 1,2,4-triazole moiety, which have been screened for antimicrobial and anti-inflammatory activities (Gadegoni & Manda, 2013).
Peptide Analog Synthesis : This compound plays a role in the synthesis of peptide analogues, especially in generating activated derivatives of amino acids for potential inhibitors in HIV-1 proteinase (Wakselman, Mazaleyrat & Šavrda, 1994).
Pharmaceutical and Medicinal Chemistry
Development of Constrained Amino Acids : Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is involved in the creation of constrained amino acids and benzannulated analogs of indole as potential fluorescence probes of peptide structure (Morales, 1995).
Glycoprotein Synthesis : It has been used in the chemical synthesis of complex glycoproteins, like monocyte chemotactic protein-3, which involves unprotected peptides and glycopeptide, showcasing a method for generating sialylglycopeptide-alphathioesters (Yamamoto et al., 2008).
Catalysis and Organic Synthesis
Catalytic Synthesis : The compound is used in catalytic synthesis of 3-amino-3-aryl-2-oxindoles, demonstrating a wide scope with high functional-group compatibility and good yields (Marques & Burke, 2016).
N-tert-Butoxycarbonylation : In the context of N-tert-butoxycarbonylation of amines, Boc-(S)-2-amino-3-(3-indolyl)-propionitrile plays a significant role, particularly in facilitating the efficient and environmentally benign catalytic processes (Heydari et al., 2007).
Selective Deprotection : It is also involved in the selective deprotection of N-Boc, showcasing a new method using silica gel in refluxing toluene (Min, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile is a complex compound that is likely to interact with multiple targets. Indole derivatives, which are structurally similar to this compound, have been found to interact with various targets, including VEGFR, a tyrosine kinase associated with cancer proliferation and metastasis .
Mode of Action
Indole derivatives have been shown to interact with their targets through various mechanisms, including cycloaddition reactions . These reactions involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants .
Biochemical Pathways
For instance, indole-3-acetic acid (IAA), a bioactive chemical found in cruciferous vegetables, has been shown to regulate cellular signaling pathways involved in cancer chemoprevention and treatment .
Pharmacokinetics
Similar compounds such as boc-(3s,4s)-4-amino-3-hydroxy-5-(3-indolyl)pentanoic acid have been synthesized for proteomics research .
Result of Action
Indole derivatives have been shown to have various effects, including anti-cancer and apoptosis-inducing properties .
properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHHXZGOLWLBJG-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373200 |
Source
|
Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-2-amino-3-(3-indolyl)-propionitrile | |
CAS RN |
138165-79-4 |
Source
|
Record name | tert-Butyl [(1S)-1-cyano-2-(1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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